molecular formula C20H25N3O B12266481 2-(1H-indol-3-yl)-1-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)ethan-1-one

2-(1H-indol-3-yl)-1-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)ethan-1-one

Cat. No.: B12266481
M. Wt: 323.4 g/mol
InChI Key: ABMLKKCDLVXVDG-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-1-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)ethan-1-one is a complex organic compound that features an indole moiety, a cyclopentapyrrole ring, and an azetidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-1-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)ethan-1-one typically involves multi-step organic reactions. The indole moiety can be synthesized through Fischer indole synthesis, while the azetidine ring can be formed via cyclization reactions. The cyclopentapyrrole ring can be synthesized through a series of cyclization and reduction reactions. The final compound is obtained by coupling these intermediates under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted azetidine derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.

Biology

In biological research, the compound can be used as a probe to study the function of specific enzymes or receptors.

Medicine

The compound may have potential therapeutic applications, such as acting as an inhibitor of specific enzymes or receptors involved in disease pathways.

Industry

In the chemical industry, the compound can be used as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-1-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)ethan-1-one would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)ethan-1-one: Lacks the azetidine and cyclopentapyrrole rings.

    1-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)ethan-1-one: Lacks the indole moiety.

    2-(1H-indol-3-yl)-1-(3-azetidin-1-yl)ethan-1-one: Lacks the cyclopentapyrrole ring.

Uniqueness

The presence of all three moieties (indole, azetidine, and cyclopentapyrrole) in a single molecule makes 2-(1H-indol-3-yl)-1-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)ethan-1-one unique. This structural complexity may confer unique biological activities and chemical reactivity compared to simpler analogs.

Properties

Molecular Formula

C20H25N3O

Molecular Weight

323.4 g/mol

IUPAC Name

1-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-(1H-indol-3-yl)ethanone

InChI

InChI=1S/C20H25N3O/c24-20(8-16-9-21-19-7-2-1-6-18(16)19)23-12-17(13-23)22-10-14-4-3-5-15(14)11-22/h1-2,6-7,9,14-15,17,21H,3-5,8,10-13H2

InChI Key

ABMLKKCDLVXVDG-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CC2C1)C3CN(C3)C(=O)CC4=CNC5=CC=CC=C54

Origin of Product

United States

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